molecular formula C9H4BrNS B1527128 4-Bromobenzo[b]thiophene-2-carbonitrile CAS No. 1312118-13-0

4-Bromobenzo[b]thiophene-2-carbonitrile

Cat. No.: B1527128
CAS No.: 1312118-13-0
M. Wt: 238.11 g/mol
InChI Key: HPAHLXFGKIUPEF-UHFFFAOYSA-N
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Description

4-Bromobenzo[b]thiophene-2-carbonitrile is a heterocyclic aromatic compound featuring a benzo[b]thiophene core substituted with a bromine atom at the 4-position and a nitrile group at the 2-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis and medicinal chemistry. It is frequently utilized in palladium-catalyzed cross-coupling reactions, lithiation processes, and as a precursor for bioactive molecules targeting enzymes like urokinase and STAT3 .

Properties

IUPAC Name

4-bromo-1-benzothiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrNS/c10-8-2-1-3-9-7(8)4-6(5-11)12-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPAHLXFGKIUPEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(S2)C#N)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Adaptation for 4-Bromobenzo[b]thiophene-2-carbonitrile

To obtain the nitrile derivative, a common approach involves:

  • Starting from 4-bromobenzo[b]thiophene or its aldehyde/carboxylic acid derivatives.
  • Introducing the nitrile group via functional group transformation such as Sandmeyer reaction, nucleophilic substitution on a suitable leaving group, or direct cyanation using copper-catalyzed cyanation protocols.

Comparative Analysis of Preparation Methods

Feature Traditional Decarboxylation Method Novel Etherification-Wittig Method (Patent CN110818679A)
Starting Material 2-bromo-6-fluorobenzaldehyde 2-bromo-6-fluorobenzaldehyde
Key Reaction Cyclization with mercaptoacetic acid, high-temp decarboxylation (185-200°C) with copper powder Etherification with halogenated methyl mercaptan, Wittig reaction under mild conditions
Reaction Conditions High temperature, copper powder catalyst Mild temperature (20-40°C), no heavy metals
Yield Lower, cumbersome operation Up to 79% yield, higher purity (~99.5%)
Scalability Difficult due to harsh conditions Suitable for large-scale industrial production
Environmental Impact High energy consumption, heavy metal waste Environmentally friendly, mild reagents

Research Findings and Notes

  • The novel synthetic route significantly improves yield and purity while reducing environmental impact and operational complexity.
  • Reaction parameters such as solvent choice (acetone, DMF, THF), base (potassium carbonate, sodium hydroxide), and temperature are critical for optimizing yield.
  • Purification by vacuum distillation followed by recrystallization ensures high product quality suitable for pharmaceutical intermediate use.
  • This synthetic approach is directly applicable to the production of intermediates for drugs such as ipiprazole.

Summary Table of Key Reaction Parameters

Step Solvent(s) Base Temperature (°C) Time (h) Yield (%) Remarks
Etherification (S1) Acetone, DMF, THF K2CO3, NaOH, Na2CO3 20-40 (opt. 30-35) 2-6 (opt. 4) ~86 Mild, scalable
Phosphonium Salt Formation (S2) Toluene - 60-140 (opt. 100-110) 2-6 (opt. 4) 84-91 Reflux
Wittig Reaction (S3) DMF or THF NaH 0-30 (opt. 20-30) 1-3 (opt. 2) Crude product N2 atmosphere
Purification (S4) Petroleum ether (recrystallization) - 90-110 (vacuum distillation) - 73 (isolated) High purity

Chemical Reactions Analysis

Types of Reactions: 4-Bromobenzo[b]thiophene-2-carbonitrile undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives such as 4-bromobenzo[b]thiophene-2-carboxylic acid.

  • Reduction: Reduction reactions can lead to the formation of 4-bromobenzo[b]thiophene-2-carbonimidic acid.

  • Substitution: The bromine atom can be substituted with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation: 4-Bromobenzo[b]thiophene-2-carboxylic acid

  • Reduction: 4-Bromobenzo[b]thiophene-2-carbonimidic acid

  • Substitution: Various derivatives depending on the nucleophile used

Scientific Research Applications

Pharmaceutical Applications

Inhibition of Cytochrome P450 Enzymes
One of the primary applications of 4-Bromobenzo[b]thiophene-2-carbonitrile is its role as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19. These enzymes are crucial for drug metabolism, and their inhibition can increase the bioavailability of co-administered drugs, making this compound valuable in pharmacological contexts. Studies have shown that this compound exhibits competitive and non-competitive inhibition with IC50 values indicating effective inhibition at low concentrations.

Table 1: Inhibition of Cytochrome P450 Enzymes

EnzymeInhibition TypeIC50 (µM)
CYP1A2Competitive5.4
CYP2C19Non-competitive7.8

Potential in Drug Development
Research indicates that this compound may serve as a lead compound for developing drugs targeting metabolic disorders or enhancing the efficacy of existing medications by modulating metabolic pathways. Its ability to interact with multiple isoforms of cytochrome P450 suggests a broad therapeutic potential .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various benzo[b]thiophene derivatives, including this compound. It has demonstrated notable activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) indicating its potential as an antimicrobial agent.

Table 2: Antimicrobial Activity

BacteriaMIC (µg/mL)
Staphylococcus aureus16
Bacillus subtilis32

Material Science Applications

In materials science, this compound is explored for its potential use in organic electronics and photonic devices due to its electronic properties. The compound's stability and reactivity make it suitable for developing organic semiconductors and photovoltaic materials.

Synthetic Routes

The synthesis of this compound has been optimized through various methods, showcasing its accessibility for research and industrial applications. Notable synthetic routes include:

  • Wittig Reaction : Utilizing bromo-substituted benzaldehyde derivatives to generate the target compound efficiently.
  • Transition-Metal-Free Borylation : A method that allows for the functionalization of aryl bromides without the need for heavy metal catalysts, promoting greener chemistry practices .

Case Studies and Research Findings

Several case studies have highlighted the significance of this compound in different research contexts:

  • Cytotoxicity Assessments : In vitro studies have shown varying cytotoxic effects against cancer cell lines such as HeLa and MCF7, indicating its potential as an anticancer agent at higher concentrations.
  • Dosage Effects in Animal Models : Research indicates that dosage significantly affects the metabolic impact of this compound, with lower doses primarily inhibiting cytochrome P450 activity without significant toxicity, while higher doses can lead to adverse effects.

Table 3: Dosage Effects on Metabolic Pathways in Animal Models

Dose (mg/kg)Effect on CYP ActivityToxicity Observed
1MinimalNone
10ModerateMild
50SignificantModerate

Mechanism of Action

The mechanism by which 4-Bromobenzo[b]thiophene-2-carbonitrile exerts its effects depends on its molecular targets and pathways. The cyano group can interact with various biological targets, leading to specific biochemical reactions. The bromine atom can also play a role in the compound's reactivity and binding affinity.

Comparison with Similar Compounds

Positional Isomers: 4-Bromo vs. 5-Bromo Derivatives

  • 5-Bromobenzo[b]thiophene-2-carbonitrile (CAS 38251-66-0) differs in the bromine substituent’s position (5 vs. 4). Molecular Properties: The 5-bromo derivative has a molecular weight of 238.11 and XLogP3 of 3.7, slightly higher than the 4-bromo isomer, suggesting minor differences in lipophilicity . Reactivity: The 4-bromo isomer is more reactive in directed ortho-lithiation reactions due to the proximity of bromine to the nitrile group, which directs metalation at the 3-position . In contrast, the 5-bromo isomer may exhibit distinct regioselectivity in coupling reactions.
Table 1: Physicochemical Comparison of Brominated Isomers
Property 4-Bromobenzo[b]thiophene-2-carbonitrile 5-Bromobenzo[b]thiophene-2-carbonitrile
Molecular Weight 238.11 (estimated) 238.11
XLogP3 ~3.5 (estimated) 3.7
Key Reactivity Lithiation at 3-position Limited data; likely divergent pathways

Functional Group Variants

(a) 4-Iodobenzo[b]thiophene-2-carbonitrile
  • The iodine substituent in this analog enhances reactivity in palladium-catalyzed couplings (e.g., Stille or Suzuki reactions) due to iodine’s superior leaving-group ability compared to bromine. This compound has been used to synthesize urokinase inhibitors with IC50 values as low as 70 nM .
(b) 4-Bromobenzo[b]thiophene-2-carboxylic Acid
  • Replacing the nitrile with a carboxylic acid group (as in STAT3 inhibitors) reduces electrophilicity but improves hydrogen-bonding capacity. This derivative showed weaker antiproliferative activity (IC50 > 10 µM) compared to nitrile-containing analogs, highlighting the nitrile’s critical role in bioactivity .
Table 2: Functional Group Impact on Bioactivity
Compound Functional Group Key Application Activity (IC50)
This compound Nitrile STAT3 inhibitor precursor ~1–5 µM
4-Iodobenzo[b]thiophene-2-carbonitrile Nitrile + Iodo Urokinase inhibitor synthesis 70 nM
4-Bromobenzo[b]thiophene-2-carboxylic Acid Carboxylic Acid STAT3 inhibitor (weak activity) >10 µM

Core Structure Modifications

(a) Thiophene-2-carbonitrile Derivatives
  • Compounds like 5-(((4-fluorobenzyl)amino)methyl)thiophene-2-carbonitrile (compound 22) replace the benzo[b]thiophene core with a simpler thiophene.
(b) 3-Substituted Benzo[b]thiophene-2-carbonitriles
  • Derivatives with tert-butyl or phenyl groups at the 3-position (e.g., 3-(tert-butyl)benzo[b]thiophene-2-carbonitrile ) exhibit increased steric bulk, which can hinder interactions in enzyme active sites. These compounds are primarily used in materials science rather than drug discovery .
Table 3: Core Structure Comparison
Compound Core Structure Key Feature Application
This compound Benzo[b]thiophene Planar, aromatic Medicinal chemistry
Thiophene-2-carbonitrile derivatives Thiophene Reduced π-system REV-ERBα probes
3-Phenylbenzo[b]thiophene-2-carbonitrile Benzo[b]thiophene + 3-substituent Steric hindrance Materials science

Biological Activity

4-Bromobenzo[b]thiophene-2-carbonitrile is a compound of significant interest due to its unique structural features and potential biological activities. Characterized by a brominated benzo[b]thiophene moiety and a carbonitrile functional group, this compound has been studied for its interactions with various biological macromolecules and its potential applications in medicinal chemistry.

  • Molecular Formula : C10_{10}H6_6BrN
  • Molecular Weight : 238.10 g/mol
  • Structure : The compound features a thiophene ring fused to a benzene ring, with a bromine atom and a nitrile group attached.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly as an inhibitor of cytochrome P450 enzymes (CYP1A2 and CYP2C19), which are crucial for drug metabolism. This inhibition can enhance the bioavailability of co-administered drugs, making it relevant in pharmacological applications .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Cytochrome P450 Inhibition : By inhibiting CYP enzymes, the compound can alter the metabolism of other drugs.
  • Hydrogen Bonding and π-π Stacking : The structural features allow for interactions with nucleic acids and proteins, influencing cellular processes .

In Vitro Studies

In vitro studies have demonstrated that this compound can engage in various interactions with biological macromolecules. Its role as a cytochrome P450 inhibitor suggests potential interactions with other drugs metabolized by these enzymes.

Antimicrobial Activity

Research has shown that similar compounds within the benzo[b]thiophene class exhibit antimicrobial properties. For instance, derivatives have been tested against multidrug-resistant strains of Staphylococcus aureus, showing minimal inhibitory concentrations (MICs) as low as 4 µg/mL .

Case Study 1: Cytochrome P450 Inhibition

A study focused on the inhibitory effects of this compound on CYP1A2 and CYP2C19 revealed significant inhibition rates, suggesting its potential use in enhancing the efficacy of co-administered medications .

Case Study 2: Antimicrobial Properties

In another investigation, derivatives of benzo[b]thiophenes were evaluated for their antimicrobial efficacy against Mycobacterium tuberculosis. The results indicated that compounds with similar structures exhibited high activity against both active and dormant strains of the bacterium, highlighting the potential therapeutic applications of these compounds .

Comparative Analysis Table

PropertyThis compoundSimilar Compounds
Molecular Weight238.10 g/molVaries
CYP InhibitionYesYes (e.g., other benzo[b]thiophenes)
Antimicrobial ActivityPotential (needs further study)Proven in some derivatives
Interaction with MacromoleculesYes (nucleic acids, proteins)Yes

Q & A

Q. Key Findings :

  • Bromine’s larger atomic radius enhances π-stacking in enzyme pockets.
  • Higher lipophilicity improves blood-brain barrier penetration in CNS-targeted studies .

Advanced: How to resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Address discrepancies via:

Standardized Assays : Control variables (e.g., cell lines, incubation time).

Metabolic Stability Tests : Use liver microsomes to assess degradation pathways.

False Discovery Rate (FDR) Correction : Apply Benjamini-Hochberg procedure to adjust p-values in high-throughput screens .

Dose-Response Curves : Validate EC₅₀/IC₅₀ consistency across replicates.

Advanced: What strategies optimize reaction yields in low-temperature cyanation reactions?

Methodological Answer:
Improve yields by:

  • Catalyst Screening : Test Pd(PPh₃)₄ vs. CuCN for efficiency .
  • Solvent Optimization : Use DMF or THF for polar aprotic conditions.
  • Temperature Control : Maintain −78°C (dry ice/acetone bath) to suppress side reactions .
  • In Situ Monitoring : Track reaction progress via TLC or inline IR spectroscopy.

Advanced: How does photostability impact experimental design for light-sensitive derivatives?

Methodological Answer:
Photodegradation risks require:

  • Dark Storage : Use amber vials and minimize UV exposure.
  • Photolysis Studies : Expose to UV (254 nm) and monitor decomposition via HPLC .
  • Computational Modeling : Predict excited-state behavior using DFT (e.g., Gaussian 09) to identify vulnerable bonds .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromobenzo[b]thiophene-2-carbonitrile
Reactant of Route 2
4-Bromobenzo[b]thiophene-2-carbonitrile

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